molecular formula C15H15IN2O B7479015 4-(dimethylamino)-N-(3-iodophenyl)benzamide

4-(dimethylamino)-N-(3-iodophenyl)benzamide

Cat. No. B7479015
M. Wt: 366.20 g/mol
InChI Key: SWFVZKKOQKPKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(3-iodophenyl)benzamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in cancer treatment. It belongs to the class of benzamides and is known for its ability to inhibit the activity of a protein called P-glycoprotein (P-gp), which is responsible for drug resistance in cancer cells.

Mechanism of Action

4-(dimethylamino)-N-(3-iodophenyl)benzamide inhibits the activity of P-gp by binding to its ATP-binding site, which prevents the protein from pumping out chemotherapeutic agents from cancer cells. This leads to an increase in the concentration of chemotherapeutic agents within cancer cells, which enhances their cytotoxic effects.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and is metabolized by the liver. This compound has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-(3-iodophenyl)benzamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, and has been shown to be effective in inhibiting P-gp activity in vitro. However, its efficacy in vivo is yet to be fully established, and further studies are needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on 4-(dimethylamino)-N-(3-iodophenyl)benzamide. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents in animal models of cancer. Another direction is to explore its potential application in other diseases, such as Alzheimer's disease, where P-gp plays a role in drug resistance. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its pharmacokinetic properties in humans.

Synthesis Methods

The synthesis of 4-(dimethylamino)-N-(3-iodophenyl)benzamide involves the reaction of 3-iodoaniline with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 169-171°C.

Scientific Research Applications

4-(dimethylamino)-N-(3-iodophenyl)benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of P-gp, which is responsible for drug resistance in cancer cells. This makes this compound a potential candidate for use in combination with other chemotherapeutic agents to improve their efficacy.

properties

IUPAC Name

4-(dimethylamino)-N-(3-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O/c1-18(2)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFVZKKOQKPKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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